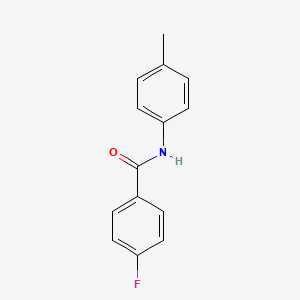

4-fluoro-N-(4-methylphenyl)benzamide

Description

Properties

IUPAC Name |

4-fluoro-N-(4-methylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO/c1-10-2-8-13(9-3-10)16-14(17)11-4-6-12(15)7-5-11/h2-9H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYIMLKPLYFXRDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 4-Fluoro-N-(4-methylphenyl)benzamide and Analogues

The synthesis of this compound is most commonly achieved through the formation of an amide bond between 4-fluorobenzoic acid and p-toluidine (B81030) or their respective derivatives. The two primary strategies employed for this transformation are direct coupling reactions and nucleophilic substitution reactions.

Amide Bond Formation Strategies

Direct coupling of a carboxylic acid with an amine is a widely used method for forming amide bonds. This approach typically requires the use of a coupling agent to activate the carboxylic acid, facilitating the nucleophilic attack by the amine.

A common coupling agent used for this purpose is N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl). In a representative procedure, an equimolar mixture of the carboxylic acid (e.g., 1-naphthoic acid) and the amine (e.g., p-toluidine) is ground with EDC·HCl, sometimes in the presence of a small amount of a solvent like nitromethane. The reaction mixture is then typically purified by suspending it in water, followed by filtration to isolate the amide product. rsc.org This method has been shown to be effective for the synthesis of various N-arylbenzamides. rsc.org

The following table summarizes the reaction conditions for the synthesis of related amides using EDC·HCl as a coupling agent.

| Carboxylic Acid | Amine | Coupling Agent | Solvent | Reaction Time | Yield | Reference |

| 1-Naphthoic Acid | p-Toluidine | EDC·HCl | Nitromethane | 30 minutes | 87% | rsc.org |

| 2-Naphthoic Acid | p-Toluidine | EDC·HCl | Nitromethane | 30 minutes | 96% | rsc.org |

| Benzoic Acid | 4-Fluoroaniline | EDC·HCl | Nitromethane | 30 minutes | 95% | rsc.org |

This table presents data for analogous reactions to illustrate the general conditions and efficacy of the EDC·HCl coupling methodology.

An alternative and highly efficient route to benzamide (B126) assembly involves a two-step nucleophilic substitution reaction. This pathway first converts the carboxylic acid into a more reactive acyl halide, typically an acyl chloride, which then readily reacts with an amine.

The synthesis of this compound can be achieved by first converting 4-fluorobenzoic acid into 4-fluorobenzoyl chloride. This is commonly accomplished by refluxing the carboxylic acid with thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF). researchgate.net The resulting 4-fluorobenzoyl chloride is a key intermediate that can then be reacted with p-toluidine. mdpi.com The reaction between the acyl chloride and the amine is a standard condensation reaction that typically proceeds with high yield. mdpi.com

The following table outlines a typical procedure for this two-step synthesis.

| Step | Reactants | Reagents | Solvent | Conditions | Product | Reference |

| 1 | 4-Fluorobenzoic Acid | Thionyl Chloride, DMF (cat.) | Toluene (B28343) | 70°C, sealed tube | 4-Fluorobenzoyl Chloride | researchgate.net |

| 2 | 4-Fluorobenzoyl Chloride, p-Toluidine | DIPEA | Toluene | Room Temperature | This compound | researchgate.net |

This table illustrates a general procedure based on similar reported syntheses.

Precursor Synthesis and Functionalization

The availability and purity of the starting materials, 4-fluorobenzoic acid and p-toluidine, are crucial for the successful synthesis of the target compound.

4-Fluorobenzoic acid is a commercially available compound. However, it can also be synthesized through various methods. One common laboratory preparation is the Schiemann reaction, which involves the diazotization of 4-aminobenzoic acid followed by the introduction of the fluorine atom using tetrafluoroborate. wikipedia.org The resulting ester is then hydrolyzed to yield 4-fluorobenzoic acid. wikipedia.org

Another synthetic route involves the oxidation of 4-fluorotoluene. This can be achieved using oxidizing agents such as potassium permanganate. Additionally, 4-fluorobenzoic acid can be prepared by the hydrolysis of ethyl 4-fluorobenzoate (B1226621) using a solution of potassium hydroxide (B78521) in ethanol. prepchem.com

The following table summarizes different synthetic routes to 4-fluorobenzoic acid.

| Starting Material | Key Reagents/Reaction Type | Product | Reference |

| 4-Aminobenzoic Acid | Diazotization, Schiemann Reaction | 4-Fluorobenzoic Acid | wikipedia.org |

| 4-Fluorotoluene | Oxidation (e.g., KMnO₄) | 4-Fluorobenzoic Acid | |

| Ethyl 4-fluorobenzoate | Hydrolysis (KOH, Ethanol) | 4-Fluorobenzoic Acid | prepchem.com |

| 4-Fluorobenzyl alcohol | Ultrasonic irradiation | 4-Fluorobenzoic Acid | chemicalbook.com |

p-Toluidine, also known as 4-methylaniline, is a key precursor. A common industrial and laboratory method for its synthesis is the reduction of p-nitrotoluene. sciencemadness.org This reduction can be carried out using various reducing agents, such as tin and hydrochloric acid (Sn/HCl) or through catalytic hydrogenation with a palladium on carbon (Pd/C) catalyst. sciencemadness.orgrochester.edu

Another approach to synthesizing p-toluidine starts from toluene. This involves the nitration of toluene to form a mixture of ortho- and para-nitrotoluene, followed by the separation of the p-isomer and its subsequent reduction to p-toluidine. youtube.com

The following table outlines common synthetic methods for p-toluidine.

| Starting Material | Key Reagents/Reaction Type | Product | Reference |

| p-Nitrotoluene | Reduction (Sn/HCl) | p-Toluidine | sciencemadness.org |

| p-Nitrotoluene | Catalytic Hydrogenation (Pd/C, Ammonium (B1175870) Formate) | p-Toluidine | rochester.edu |

| Toluene | Nitration (HNO₃/H₂SO₄), followed by reduction | p-Toluidine | youtube.com |

Transition-Metal Catalysis (e.g., Nickel-Catalyzed Reductive Aminocarbonylation)

Transition-metal catalysis offers powerful tools for constructing amide bonds through various cross-coupling strategies. While direct nickel-catalyzed reductive aminocarbonylation for this compound is not extensively documented, analogous palladium-catalyzed systems provide a strong precedent for this transformation.

Palladium-catalyzed reductive aminocarbonylation enables the synthesis of amides by coupling aryl halides or triflates with a nitrogen source and a carbon monoxide (CO) source. semanticscholar.orgd-nb.info This methodology can be applied to the synthesis of N-arylbenzamides from aryl bromides and nitroarenes. semanticscholar.org The reaction typically employs a palladium catalyst, such as palladium(II) acetate, in conjunction with a phosphine (B1218219) ligand like 1,3-bis(diphenylphosphino)propane (B126693) (dppp). A key feature of this process is the use of a CO source, like molybdenum hexacarbonyl (Mo(CO)6), and a reducing agent system, such as zinc and chlorotrimethylsilane (B32843) (TMSCl), which facilitates the in situ reduction of the nitro group to an amine, which then participates in the amidation. semanticscholar.org

This approach has been shown to be effective for a wide range of substrates, including electron-rich and electron-deficient aryl bromides. semanticscholar.org For instance, the coupling of 4-bromoanisole (B123540) and nitrobenzene (B124822) proceeds in high yield, demonstrating the robustness of the method. semanticscholar.org The reaction conditions are typically conducted at elevated temperatures, around 90-130 °C. semanticscholar.org

| Reactant 1 | Reactant 2 | Catalyst System | CO Source | Reductant | Temp. (°C) | Yield (%) | Ref. |

| Aryl Bromide | Nitroarene | Pd(OAc)2 / dppp | Mo(CO)6 | Zn / TMSCl | 130 | 23–95 | semanticscholar.org |

| Iodoalkene | Amine | Pd(OAc)2 / PPh3 | CO (gas) | - | 50 | High | d-nb.info |

| Aryl Bromide | Trialkylamine | NiCl2(dtbbpy) / 4CzIPN | - | - | RT | ~50 | nih.gov |

This table presents generalized conditions for aminocarbonylation and related nickel-catalyzed reactions that could be adapted for the target compound's synthesis.

A related strategy involves the dual catalysis of nickel and a photoredox catalyst, which can effect the site-selective α-arylation of trialkylamines. nih.gov This highlights nickel's versatility in forming C–N bonds under mild, light-mediated conditions, suggesting potential alternative routes for complex amide synthesis. nih.gov

Copper(I)-Catalyzed Methods

Copper-catalyzed C-N cross-coupling reactions, often referred to as Ullmann-type reactions, are a well-established and cost-effective method for the synthesis of N-aryl amides. This approach is highly relevant for the synthesis of this compound from precursors like 2-bromobenzoic acids or 2-chlorobenzoic acids and various amines. nih.govresearchgate.net

The reaction typically involves heating a halobenzoic acid with an amine in the presence of a copper catalyst and a base. A notable advantage of this method is that it often eliminates the need for pre-protection of the carboxylic acid group. nih.govresearchgate.net Various copper sources can be employed, including copper powder, copper(I) oxide (Cu₂O), and copper(I) iodide, often in combination. nih.govresearchgate.net

Research has demonstrated a chemo- and regioselective amination of 2-bromobenzoic acids, where the bromide adjacent to the carboxylic acid is selectively replaced. nih.govorganic-chemistry.org The procedure is robust, tolerating a range of functional groups on both the aniline (B41778) and the benzoic acid components. researchgate.net

| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Ref. |

| 2-Bromobenzoic acid | 1-Aminopyrene | Cu / Cu₂O | K₂CO₃ | 2-Ethoxyethanol | 130 | 97 | nih.gov |

| 2-Chlorobenzoic acid | 2,6-Dimethylaniline | CuI | K₂CO₃ | NMP | 160 | 65 | researchgate.net |

| Cyclohexane | Benzamide | Cu(I)/Cu(II) salt | - | Benzene (B151609) | 100 | 10-36 | nih.gov |

This table summarizes conditions for copper-catalyzed amination reactions, applicable to the synthesis of N-aryl benzamides.

Mechanistic studies suggest the involvement of copper(I) and copper(III) intermediates in related C-H amidation reactions. nih.gov While direct C-H amidation of unactivated alkanes has been achieved, the amination of aryl halides remains a more common and predictable route for synthesizing specific N-aryl benzamides. nih.govescholarship.org

Advanced Synthetic Techniques and Reaction Conditions

Modern synthetic chemistry increasingly relies on advanced technologies to improve reaction efficiency, reduce environmental impact, and enable scalability. Microwave irradiation and continuous flow reactors represent two such powerful technologies.

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields. For amide synthesis, microwave irradiation can facilitate the direct condensation of carboxylic acids and amines, often under solvent-free conditions. semanticscholar.orgnih.gov This approach offers a significant improvement over conventional heating methods, drastically reducing reaction times from hours to minutes. semanticscholar.orgresearchgate.net

The synthesis of N-phenylbenzamide from benzoic acid and aniline has been studied as a model reaction, demonstrating that microwave heating at high temperatures (e.g., 270 °C) can achieve high yields in a short time without the need for a catalyst or solvent. semanticscholar.org For less reactive substrates or to achieve near-quantitative conversion at lower temperatures, a catalyst like ceric ammonium nitrate (B79036) (CAN) can be employed in small quantities. nih.gov

Optimization studies for direct amidation under microwave conditions typically involve screening parameters such as temperature, reaction time, and catalyst loading. nih.gov The optimal temperature is often found to be in the range of 160–180 °C. semanticscholar.orgnih.gov

| Carboxylic Acid | Amine | Catalyst | Conditions | Time | Yield (%) | Ref. |

| Benzoic Acid | Aniline | None | Neat, MW, 270 °C | 15 min | 91 | semanticscholar.org |

| Phloretic Acid | Benzylamine | 2 mol% CAN | Neat, MW, 160-165 °C | 2 h | 99 | nih.gov |

| Oxazolone | Anilines | None | MW | Short | Good | researchgate.net |

This table illustrates typical conditions and outcomes for microwave-assisted amide synthesis.

The efficiency of microwave-assisted synthesis makes it an attractive method for the rapid generation of libraries of compounds for screening purposes and for process optimization. mdpi.com

Continuous Flow Reactor Applications for Scalability

Continuous flow chemistry, particularly using microreactors, offers significant advantages for the synthesis of fine chemicals and active pharmaceutical ingredients (APIs), including enhanced safety, precise control over reaction parameters, and straightforward scalability. almacgroup.comacs.org The synthesis of N-(3-Amino-4-methylphenyl)benzamide, a compound structurally similar to the target molecule, has been successfully developed in a continuous flow microreactor system. bohrium.com

In this system, solutions of the reactants (e.g., a diamine and an acylating agent like benzoic anhydride) are pumped through a micromixer and into a heated tube reactor. bohrium.com This setup allows for precise control of residence time and temperature, which is crucial for optimizing the selectivity of reactions with competing pathways, such as selective monoacylation. bohrium.com Kinetic studies performed in the flow system revealed that monoacylation selectivity could be improved by lowering the reaction temperature and adjusting the molar ratio of the reactants. bohrium.com

The scalability of a continuous flow process is a key advantage. acs.org Scale-up can be achieved by either running the system for a longer duration, increasing the size of the reactor (sizing-up), or by running multiple reactors in parallel (numbering-up). almacgroup.com This technology has been used to produce multigram quantities of APIs, demonstrating its industrial viability. acs.orgnih.gov The integration of multiple reaction steps in a "telescoped" synthesis without intermediate isolation further enhances efficiency and reduces waste. acs.org

| Target Compound | Reactants | System | Key Advantage | Productivity | Ref. |

| N-(3-Amino-4-methylphenyl)benzamide | 4-Methylbenzene-1,3-diamine, Benzoic anhydride | Microreactor | High selectivity, Kinetic analysis | Lab scale | bohrium.com |

| Goniothalamin Precursor | Grignard reagent, Acylating agent | Flow reactor | Scalability, Safety | 7 g·h⁻¹ | acs.org |

| Various APIs | Modular starting materials | Modular flow system | Versatility, Multigram scale | - | acs.org |

This table highlights examples of API and intermediate synthesis using continuous flow technology.

Visible Light-Mediated Reactions for N-Fluoro-Substituted Benzamides

Visible light photoredox catalysis has emerged as a powerful and green tool for a wide range of chemical transformations, proceeding under mild conditions. nih.gov While the direct visible-light-mediated synthesis of this compound is not prominently described, related C-N bond-forming reactions and reactions involving fluorine sources provide a conceptual framework.

Photoredox catalysis can facilitate the N-alkylation of amides with alcohols using organic dyes like eosin (B541160) Y as the photocatalyst. nih.gov This demonstrates the ability of visible light to mediate bond formation at the amide nitrogen. Another powerful strategy involves the combination of photoredox catalysis with transition metals, such as nickel, to achieve cross-couplings. nih.gov

| Reaction Type | Reactants | Catalyst System | Light Source | Key Feature | Ref. |

| N-Alkylation of Amides | Benzamide, Benzyl alcohol | Eosin Y | Visible Light | C-N coupling | nih.gov |

| Arylation of Amines | Aryl Bromide, Trialkylamine | NiCl2 / 4CzIPN | Blue LEDs | Ni/Photoredox dual catalysis | nih.gov |

| Aryl Radical Generation | Aryl Halide | N-Heterocyclic Nitrenium Salt | Blue Light | Organophotocatalysis | organic-chemistry.org |

This table showcases various visible-light-mediated reactions that are mechanistically relevant to the synthesis of N-aryl benzamides.

Chemical Reactivity and Derivatization Studies

The reactivity of this compound is characterized by the interplay of its functional groups: the amide linkage, the fluorinated phenyl ring, and the methyl-substituted phenyl ring. These features allow for a range of chemical transformations, making it a versatile scaffold for creating diverse molecular architectures.

Oxidation Reactions of Substituted Benzamides

While specific oxidation studies on this compound are not extensively documented, the reactivity of substituted benzamides in oxidation reactions is well-established. These reactions typically target either the aromatic C-H bonds or appended alkyl groups.

One significant transformation is the transition metal-catalyzed oxidative functionalization of C–H bonds. For instance, rhodium and ruthenium-catalyzed reactions can achieve ortho-C-H activation on the benzamide ring, allowing for the introduction of new functional groups like acyl or alkenyl moieties. acs.orgbohrium.com These methods often employ an oxidant, such as silver carbonate or copper(II) acetate, to facilitate the catalytic cycle. acs.orgbohrium.com

Another potential oxidation site in this compound is the methyl group on the p-tolyl substituent. The oxidation of benzylic methyl groups to carboxylic acids is a common transformation, though it requires potent oxidizing agents. The rate of such oxidations can be influenced by the nature of other substituents on the aromatic ring. nih.gov

Table 1: Representative Oxidation Reactions on Benzamide Scaffolds

| Reaction Type | Catalyst/Reagent | Position of Functionalization | Product Type |

| Oxidative Acylation | [Cp*RhCl₂]₂ / Ag₂CO₃ | Ortho to amide on benzoyl ring | Ortho-acyl benzamide |

| Oxidative Olefination | [Ru(η⁶-C₆H₆)Cl₂]₂ / Cu(OAc)₂ | Ortho to amide on benzoyl ring | Ortho-alkenylated benzamide |

| Benzylic Oxidation | Strong Oxidants (e.g., KMnO₄) | Methyl group on tolyl ring | Carboxylic acid |

Reduction Reactions of Nitro Groups

The introduction of a nitro group onto the this compound scaffold, for example at the 3-position to form 4-fluoro-3-nitro-N-(4-methylphenyl)benzamide, opens up pathways for further functionalization via reduction. The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis, providing a key intermediate for the construction of various heterocyclic compounds and other derivatives.

A wide array of reagents can be employed for this reduction, offering varying degrees of chemoselectivity. Catalytic hydrogenation using catalysts such as Palladium on carbon (Pd/C) with a hydrogen source is a highly efficient method. Other common methods include the use of metals in acidic media (e.g., Sn/HCl, Fe/HCl) or other reducing agents like sodium dithionite. nih.gov For instance, the reduction of a related nitro-benzamide derivative was achieved using a mixture of iron(III) chloride and hydrazine (B178648) hydrate (B1144303) in ethanol. nih.gov

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent / System | Solvent | Key Features |

| H₂, Pd/C | Ethanol, Methanol | High efficiency, clean reaction. |

| Fe / HCl or NH₄Cl | Water / Ethanol | Cost-effective, widely used in industry. |

| Sn / HCl | Ethanol | Classical method, effective but can be harsh. |

| Na₂S₂O₄ (Sodium Dithionite) | Water / THF | Mild conditions, good for sensitive substrates. |

| FeCl₃ / N₂H₄·H₂O | Methanol | Effective for certain substituted nitroarenes. nih.gov |

Electrophilic Aromatic Substitution on Fluoro-Benzamide Moieties

The this compound molecule possesses two aromatic rings, each with different susceptibilities to electrophilic aromatic substitution (EAS). The directing effects of the existing substituents determine the position of substitution. wikipedia.org

The 4-fluorobenzoyl ring is generally deactivated towards EAS. The amide group is a deactivating, meta-directing group due to its electron-withdrawing resonance and inductive effects. masterorganicchemistry.comlibretexts.org The fluorine atom is also deactivating due to its strong inductive effect, but it is an ortho, para-director because of its ability to donate a lone pair of electrons through resonance. wikipedia.orgmasterorganicchemistry.com The combined effect of the meta-directing amide and the ortho, para-directing fluorine makes predicting the outcome complex, though substitution is generally disfavored on this ring.

The N-(4-methylphenyl) ring , or p-tolyl ring, is more activated. The nitrogen atom of the amide linkage can donate its lone pair into this ring, making it an activating, ortho, para-directing group. libretexts.org The methyl group is also a weakly activating, ortho, para-director. libretexts.org Therefore, electrophilic substitution is strongly favored on this ring, primarily at the positions ortho to the amide nitrogen (and meta to the methyl group).

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Ring | Substituent Effects | Predicted Reactivity | Major Product Position(s) |

| 4-Fluorobenzoyl | -CONH- (meta-directing, deactivating) -F (ortho, para-directing, deactivating) | Deactivated | Substitution is unlikely. |

| p-Tolyl | -NHCO- (ortho, para-directing, activating) -CH₃ (ortho, para-directing, activating) | Activated | Ortho to the amide group. |

Nucleophilic Substitution Reactions on Halogenated Positions

Nucleophilic aromatic substitution (NAS) on an aryl halide typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the halogen leaving group. In the parent compound, this compound, the fluorine atom is not activated for NAS because the ring lacks such strongly deactivating groups.

However, derivatization can render the molecule susceptible to NAS. For example, in 4-fluoro-3-nitro-N-(4-methylphenyl)benzamide , the nitro group is positioned ortho to the fluorine atom. molaid.com This powerful electron-withdrawing group significantly activates the fluorine for displacement by nucleophiles. This activation allows for reactions with various nucleophiles, such as phenols, to form diaryl ethers. One documented example is the reaction of 4-fluoro-3-nitro-N-(p-tolyl)benzamide with 4-(BOC-amino)phenol in the presence of potassium hydroxide to yield a more complex diaryl ether derivative. molaid.com

Table 4: Example of Nucleophilic Aromatic Substitution

| Substrate | Nucleophile | Reagent/Solvent | Product | Yield |

| 4-fluoro-3-nitro-N-(p-tolyl)benzamide | 4-(BOC-amino)phenol | KOH / DMSO | [4-(2-nitro-4-p-tolylcarbamoyl-phenoxy)-phenyl]-carbamic acid tert-butyl ester | 12.7% |

Strategies for Complex Molecule Building Blocks

Benzamide derivatives are recognized as valuable building blocks in the field of organic synthesis and medicinal chemistry. nih.govresearchgate.net The compound this compound and its derivatives can be employed as scaffolds for constructing larger, more complex molecules.

The chemical handles present on the molecule—the reactive sites for electrophilic substitution on the tolyl ring, and the potential for nucleophilic substitution on activated derivatives—allow for its strategic incorporation into larger structures. As demonstrated in the previous section, the activated derivative 4-fluoro-3-nitro-N-(p-tolyl)benzamide serves as a key intermediate. Its reaction with a phenolic nucleophile creates a diaryl ether linkage, effectively combining two complex fragments. molaid.com This specific transformation highlights a strategy where the benzamide core acts as a foundational unit, which is first functionalized (e.g., by nitration) and then used in a coupling reaction to build molecular complexity. Such strategies are central to the synthesis of novel compounds with potential applications in materials science and pharmaceuticals.

Structural Elucidation and Spectroscopic Characterization

Advanced Spectroscopic Techniques for Structural Analysis

Spectroscopic methodologies are fundamental in confirming the identity and elucidating the structural features of 4-fluoro-N-(4-methylphenyl)benzamide. By employing a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopy, and Mass Spectrometry, a detailed portrait of the molecule's connectivity and functional groups emerges.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons and the methyl group. The protons on the 4-fluorobenzoyl moiety would appear as two sets of doublets, characteristic of a para-substituted benzene (B151609) ring, with coupling constants influenced by the fluorine atom. The protons on the 4-methylphenyl ring would also present as a pair of doublets. A singlet for the methyl group protons would be observed, typically in the upfield region. The amide proton (N-H) would appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide further structural confirmation. Key resonances would include the carbonyl carbon of the amide group, typically found in the range of 165-170 ppm. The carbon atom attached to the fluorine would exhibit a large coupling constant (¹JC-F), a characteristic feature confirming the presence of the C-F bond. The remaining aromatic carbons would appear in the typical region for sp²-hybridized carbons, with their specific shifts influenced by the electron-withdrawing fluorine and electron-donating methyl group. The methyl carbon would resonate at a high-field position.

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | Aromatic (4-fluorobenzoyl) | 7.0 - 8.0 | Doublet of doublets |

| ¹H | Aromatic (4-methylphenyl) | 7.0 - 7.5 | Doublets |

| ¹H | -CH₃ | ~2.3 | Singlet |

| ¹H | -NH- | 8.0 - 10.0 | Broad Singlet |

| ¹³C | C=O (Amide) | 165 - 170 | Singlet |

| ¹³C | Aromatic (C-F) | ~160-165 (with large ¹JC-F) | Doublet |

| ¹³C | Aromatic | 115 - 140 | Multiple signals |

| ¹³C | -CH₃ | ~21 | Singlet |

Fourier Transform Infrared (FT-IR) and FT-Raman Spectroscopy

Vibrational spectroscopy offers valuable insights into the functional groups present in this compound.

FT-IR Spectroscopy: The infrared spectrum is expected to show a prominent N-H stretching vibration in the region of 3300-3500 cm⁻¹. The carbonyl (C=O) stretching of the amide group, known as the Amide I band, would be a strong absorption around 1650-1680 cm⁻¹. The Amide II band, resulting from N-H bending and C-N stretching, is anticipated near 1550 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings would appear in the 1400-1600 cm⁻¹ region. A characteristic C-F stretching vibration is also expected, typically in the 1100-1250 cm⁻¹ range.

FT-Raman Spectroscopy: The FT-Raman spectrum would complement the FT-IR data. Aromatic ring vibrations are often strong in the Raman spectrum, providing clear signals for the phenyl and methylphenyl rings. The symmetric stretching of the aromatic rings would be particularly prominent.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| N-H Stretch | Amide | 3300 - 3500 | FT-IR |

| C=O Stretch (Amide I) | Amide | 1650 - 1680 | FT-IR |

| N-H Bend (Amide II) | Amide | ~1550 | FT-IR |

| Aromatic C-H Stretch | Aryl | >3000 | FT-IR, FT-Raman |

| Aromatic C=C Stretch | Aryl | 1400 - 1600 | FT-IR, FT-Raman |

| C-F Stretch | Aryl fluoride | 1100 - 1250 | FT-IR |

Mass Spectrometry (e.g., LC-MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight. High-resolution mass spectrometry would provide the exact mass, confirming the elemental composition. Fragmentation patterns would likely involve cleavage of the amide bond, leading to characteristic fragment ions corresponding to the 4-fluorobenzoyl cation and the 4-methylphenylaminyl radical cation or related species.

Crystallographic Analysis of this compound and Analogues

The three-dimensional arrangement of molecules in the solid state is determined through crystallographic analysis, which provides crucial information on conformation, packing, and intermolecular interactions.

Single-Crystal X-ray Diffraction (XRD)

In related structures, the dihedral angle between the two aromatic rings is a significant conformational feature. For instance, in N-(4-methylphenyl)benzamide, the benzene and methylphenyl rings are not coplanar. nist.gov A similar non-planar conformation is expected for this compound due to steric hindrance and electronic effects. The amide group itself is generally planar.

| Compound | Crystal System | Space Group | Key Structural Feature |

|---|---|---|---|

| N-(4-Methylphenyl)benzamide nist.gov | Orthorhombic | Pbca | Non-planar conformation with significant dihedral angle between aromatic rings. |

| 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide eurjchem.com | Monoclinic | P2₁/n | Three-dimensional framework formed by N-H···O and O-H···O hydrogen bonds. |

Analysis of Crystal Packing and Intermolecular Interactions

The crystal packing of benzamides is typically dominated by hydrogen bonding and other non-covalent interactions. In analogues of this compound, intermolecular N-H···O hydrogen bonds are a recurring and critical feature, often linking molecules into chains or more complex networks. nist.gov

Hydrogen Bonding Networks (N—H···O, C—H···O, C—H···N, C—H···π)

In the crystalline state, molecules of this compound are primarily linked through conventional N—H···O hydrogen bonds. These interactions form chains of molecules, creating a stable supramolecular assembly. While specific geometric data for the title compound is not detailed in the provided search results, analogous benzamide (B126) structures exhibit these N—H···O linkages as a primary organizing force in their crystal packing. For instance, in the related compound 3-fluoro-N-(p-tolyl)benzamide, molecules are linked through such N—H···O hydrogen bonds, forming stacks along a crystallographic axis nih.govnih.gov. Similarly, N-(4-methylphenyl)benzamide molecules are linked into chains via N—H···O hydrogen bonds researchgate.netnih.gov.

Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Contacts

For instance, in a study of N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}, the major interactions identified through Hirshfeld surface analysis were H···H (53.6%), C···H/H···C (20.8%), and O···H/H···O (17.7%) nih.gov. Similarly, for 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole, the most significant contributions to the crystal packing arise from H···H (48.7%), H···C/C···H (22.2%), Cl···H/H···Cl (8.8%), H···O/O···H (8.2%), and H···N/N···H (5.1%) interactions nih.gov. These examples underscore the prevalence of hydrogen-involved contacts in defining the crystal architecture of complex organic molecules. Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions, breaking down the surface into contributions from specific atom···atom pairings.

| Interaction Type | Contribution Percentage (%) | Reference Compound |

|---|---|---|

| H···H | 53.6 | N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl} nih.gov |

| C···H/H···C | 20.8 | N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl} nih.gov |

| O···H/H···O | 17.7 | N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl} nih.gov |

| H···H | 48.7 | 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole nih.gov |

| H···C/C···H | 22.2 | 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole nih.gov |

| Cl···H/H···Cl | 8.8 | 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole nih.gov |

Conformational Analysis and Dihedral Angles in Solid State

The solid-state conformation of this compound is defined by the torsion angles around the amide linkage. A key feature of N-aryl benzamides is the non-coplanar arrangement of the two aromatic rings.

In the closely related compound 3-fluoro-N-(p-tolyl)benzamide, the two benzene rings are significantly twisted with respect to each other, exhibiting a dihedral angle of 65.69 (10)° nih.govnih.gov. The amide plane in this molecule is also twisted relative to both rings, with dihedral angles of 28.6 (2)° to the fluorobenzene (B45895) ring and 37.5 (2)° to the methylbenzene unit nih.govnih.gov. Similarly, for N-(4-methylphenyl)benzamide, the dihedral angle between the benzene and methylphenyl rings is 63.41 (5)° researchgate.netnih.gov. This twisted conformation is a common feature in this class of compounds, arising from a balance between steric hindrance and the electronic effects of the substituents.

| Compound | Dihedral Angle Between Aromatic Rings (°) | Dihedral Angle (Amide Plane - Fluorobenzene Ring) (°) | Dihedral Angle (Amide Plane - Methylbenzene Ring) (°) | Reference |

|---|---|---|---|---|

| 3-fluoro-N-(p-tolyl)benzamide | 65.69 (10) | 28.6 (2) | 37.5 (2) | nih.govnih.gov |

| N-(4-methylphenyl)benzamide | 63.41 (5) | 20.5 (1) | - | researchgate.netnih.gov |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational chemistry, utilized to investigate the electronic structure and properties of molecules. For benzamide (B126) derivatives, DFT calculations offer a reliable method for predicting molecular geometry, orbital energies, and spectroscopic characteristics.

Geometry optimization using DFT allows for the determination of the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy state. For benzamide derivatives, these calculations can precisely predict bond lengths, bond angles, and dihedral angles. Studies on the closely related compound, N-(4-methylphenyl)benzamide, reveal that the benzene (B151609) and methylphenyl rings are not coplanar, exhibiting a significant dihedral angle between them. nih.gov The central amide group also shows a distinct tilt relative to the planes of the aromatic rings. nih.govnih.gov

Table 1: Representative Bond Parameters for Related Benzamide Structures Note: This table presents typical data for analogous structures to illustrate the outputs of geometry optimization.

| Parameter | Typical Value | Reference Compound |

|---|---|---|

| C=O Bond Length | ~1.236 Å | N-(4-methyl phenyl)-2-(3-nitro-benzamide) benzamide semanticscholar.org |

| N-H Bond Length | ~0.86 Å (restrained) | N-(4-methylphenyl)benzamide researchgate.net |

| Benzoyl/Aniline (B41778) Dihedral Angle | ~63.4° | N-(4-methylphenyl)benzamide nih.gov |

| Amide/Benzene Dihedral Angle | ~20.5° | N-(4-methylphenyl)benzamide nih.gov |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. researchgate.net A smaller energy gap suggests that the molecule is more reactive and can be more easily polarized. researchgate.net

For benzamide derivatives, the HOMO is typically localized over the electron-rich aromatic rings, while the LUMO is often centered on the benzoyl moiety. DFT calculations are used to determine the energies of these orbitals and visualize their distribution. nih.gov This analysis helps in understanding the charge transfer that can occur within the molecule, which is crucial for its reactivity and interactions. nih.gov The energy gap for a similar compound, 3-fluorobenzamide, was determined to be 5.521 eV, indicating significant stability. researchgate.net

Table 2: Frontier Orbital Energies for a Related Compound Note: Data for N-(4-methylphenyl)-2-(3-nitrobenzamide) benzamide is provided as an example.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | - |

| ELUMO | - |

| Energy Gap (ΔE) | - |

Specific HOMO/LUMO energy values for the target compound require a dedicated DFT calculation, but analysis of similar structures indicates that a large energy gap contributes to molecular stability. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. nih.govnih.gov The MEP map displays regions of negative potential (red/yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack. researchgate.net

For 4-fluoro-N-(4-methylphenyl)benzamide, the MEP map would show negative potential localized around the highly electronegative oxygen atom of the carbonyl group and the fluorine atom. nih.gov These sites represent the most likely areas for hydrogen bonding and other electrostatic interactions. Conversely, positive potential would be concentrated around the amide hydrogen (N-H) and the hydrogens on the aromatic rings, indicating these are the primary sites for nucleophilic attack. nih.gov

Theoretical vibrational analysis via DFT is used to calculate the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. By comparing the calculated frequencies with experimental spectra, a detailed assignment of vibrational modes to specific functional groups can be achieved. esisresearch.org

For a related compound, 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide, DFT calculations have been successfully used to assign the vibrational wavenumbers. esisresearch.orgresearchgate.net Key vibrational modes for this compound would include:

N-H stretching: Typically observed in the IR spectrum, the position of this band can indicate the strength of the N-H bond and involvement in hydrogen bonding.

C=O stretching: This is a strong, characteristic absorption in the IR spectrum for the amide group.

C-F stretching: The vibration of the carbon-fluorine bond is expected in the 1270-1100 cm⁻¹ region. researchgate.net

Aromatic C-H and C=C stretching: These vibrations are characteristic of the phenyl and methylphenyl rings.

The correlation between theoretical and experimental spectra provides a robust confirmation of the molecular structure. esisresearch.org

Molecular Docking and Simulation Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a compound with a biological target.

Benzamide and its derivatives are known to interact with a wide range of biological targets, including enzymes and receptors. nih.gov Molecular docking studies on various benzamides have been performed to explore their potential as inhibitors of targets like protein kinases and α-glucosidase. nih.govresearchgate.net

For this compound, docking simulations could be employed to predict its binding affinity with various proteins implicated in disease. The simulation would place the molecule into the active site of a target protein and calculate a scoring function, often expressed as binding energy (in kcal/mol), to estimate the strength of the interaction. Lower binding energies typically indicate a more stable and favorable interaction.

For example, studies on other benzamide derivatives have shown that they can form key interactions, such as hydrogen bonds and hydrophobic interactions, with amino acid residues in the active sites of their target proteins. researchgate.net Docking this compound against a library of known drug targets could help identify its potential therapeutic applications.

Table 3: Example Binding Affinities of Benzamide Derivatives with Biological Targets Note: This table shows data for different benzamide compounds to illustrate the type of information obtained from docking studies.

| Compound Type | Target Protein | Predicted Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| Nitrobenzamide Derivative | α-glucosidase | -9.7 to -8.0 | researchgate.net |

| 4-Methylbenzamide (B193301) Derivative | Protein Kinase (Abl) | - | nih.gov |

The specific binding affinities for this compound would depend on the chosen biological target and the computational protocol used.

Ligand-Protein Interaction Profiling

Ligand-protein interaction profiling involves computational methods such as molecular docking and molecular dynamics simulations to predict and analyze how a small molecule (ligand), such as this compound, binds to a biological target, typically a protein. This analysis is crucial for understanding the potential mechanism of action and for drug design.

A thorough review of scientific literature reveals no specific studies detailing the ligand-protein interaction profiling of this compound with any particular protein target. While research exists on the role of fluorine in protein-ligand interactions in general, highlighting its ability to form hydrogen bonds and other non-covalent contacts, specific docking scores, binding poses, or interaction profiles for this exact compound are not available in published literature. nih.govnih.govmdpi.com General studies on fluorinated ligands suggest that the fluorine atom can modulate binding affinity and selectivity, but without specific computational models for this compound, its interaction profile remains theoretical. researchgate.net

Structure Activity Relationship Sar Studies and Mechanistic Insights

Impact of Fluorine Substitution on Biological Activity

Positional Isomerism and Electronic Effects of Fluorine

The position of the fluorine atom on the benzoyl ring—ortho, meta, or para—has a profound effect on the electronic distribution within the molecule. Fluorine is the most electronegative element, and its strong electron-withdrawing nature can influence the acidity of nearby functional groups and the molecule's interaction with its biological target. For instance, in a study of fluoro-N-(2-hydroxy-5-methyl phenyl)benzamide isomers, the position of the fluorine atom was found to activate or deactivate inter-peptide bond interactions, thereby influencing the supramolecular structure. scielo.brnih.gov While the para-position in 4-fluoro-N-(4-methylphenyl)benzamide is specified, understanding the effects of ortho- and meta-substitution provides valuable SAR insights. The para-positioning of fluorine can lead to a stereochemical gate, activating N-H···O interpeptide bonds which can be crucial for defining its supramolecular properties and interactions with a target protein. scielo.brnih.gov

Influence on Reactivity and Potency

Fluorine substitution can significantly impact the reactivity and potency of a compound. The strong carbon-fluorine bond can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. nih.gov This increased stability can lead to a longer duration of action in vivo. Furthermore, the electronic effects of fluorine can modulate the binding affinity of the molecule to its target. In a study on a series of 5-substituent-N-arylbenzamide derivatives as LRRK2 inhibitors, the introduction of fluorine-containing groups was explored to enhance potency and brain penetration. nih.gov While a direct comparison for this compound is not available in the provided results, the general principle is that the electron-withdrawing nature of fluorine can influence the charge distribution of the benzamide (B126), potentially leading to stronger interactions with the target protein.

Role of the Methylphenyl Moiety in Ligand-Target Interactions

The N-(4-methylphenyl) group, also known as the p-tolyl group, plays a significant role in the interaction of the molecule with its biological target. This part of the molecule can engage in various non-covalent interactions, such as hydrophobic and van der Waals interactions, within the binding pocket of a protein. The position of the methyl group is critical; for instance, in N-(4-methylphenyl)benzamide, the methyl group is in the para position. The crystal structure of N-(4-methylphenyl)benzamide reveals a dihedral angle of 63.41 (5)° between the benzene (B151609) and methylphenyl rings. researchgate.net This specific orientation influences how the molecule fits into a binding site.

In a series of N-arylbenzamide LRRK2 inhibitors, modifications to the N-aryl ring were explored to understand their impact on potency. The data from this study, while not on the exact target compound, can serve as a valuable illustration of the SAR principles.

| Compound | N-Aryl Moiety | LRRK2 IC50 (nM) |

|---|---|---|

| Analog 1 | Phenyl | 150 |

| Analog 2 | 4-Methylphenyl | 85 |

| Analog 3 | 4-Methoxyphenyl | 60 |

| Analog 4 | 4-Chlorophenyl | 45 |

| Analog 5 | 3,4-Difluorophenyl | 25 |

This table presents illustrative data from a study on LRRK2 inhibitors to demonstrate the structure-activity relationship principles of the N-aryl moiety in a benzamide series. nih.gov

Investigation of the Benzamide Backbone Modifications

The benzamide backbone is a common scaffold in medicinal chemistry and serves as a rigid linker that correctly orients the two aryl rings for optimal interaction with a biological target. Modifications to this backbone can have a significant impact on the compound's activity. For example, altering the amide bond or introducing substituents on the backbone can change the molecule's conformation and hydrogen bonding capabilities. While specific studies on backbone modifications of this compound were not found, research on other benzamide series has shown that such changes can drastically affect potency and selectivity. wisdomlib.org

Elucidation of Molecular Mechanisms of Action

The molecular mechanism of action for a given benzamide derivative is highly dependent on its specific biological target. For the illustrative case of the LRRK2 inhibitors, these compounds act by binding to the ATP-binding pocket of the kinase, preventing the phosphorylation of its substrates. nih.gov The N-arylbenzamide scaffold orients the key pharmacophoric elements in a way that allows for specific interactions within the kinase domain. For this compound, its mechanism would be elucidated by identifying its specific cellular target and then using techniques like X-ray crystallography or molecular modeling to understand the precise binding interactions at the atomic level.

Interaction with Specific Molecular Targets (Enzymes, Receptors)

While direct studies on this compound are not extensively detailed in the provided research, the broader class of benzamide derivatives has been shown to interact with a variety of molecular targets. For instance, derivatives of 4-methylbenzamide (B193301) have been investigated as potential inhibitors of protein kinases. nih.gov Kinases are a large family of enzymes that play crucial roles in cell signaling, and their inhibition is a key strategy in modern pharmacology.

The benzanilide (B160483) core is a common feature in compounds with a wide range of biological activities. nih.gov N-substituted benzamides, a category that includes this compound, have demonstrated potent antiemetic activity. nih.gov Furthermore, studies on related fluorinated benzamide analogues suggest their potential as inhibitors of the Hedgehog signaling pathway, a critical pathway in embryonic development and cancer. nih.gov The introduction of fluorine to the phenyl group of 4-(2-pyrimidinylamino)benzamides, for example, led to a series of potent Hedgehog signaling pathway inhibitors. nih.gov

Enzyme Inhibition Mechanisms (e.g., Active Site Binding, Allosteric Modulation)

The mechanism by which benzamide derivatives inhibit enzymes often involves binding to the enzyme's active site. Many kinase inhibitors, for example, are ATP-competitive, meaning they bind to the ATP-binding site in the active conformation of the kinase. nih.gov These inhibitors typically consist of a heterocyclic ring system that serves as a scaffold for substituents to occupy adjacent hydrophobic regions. nih.gov

In the case of halo-substituted amide-based derivatives, studies have shown a mixed-type inhibition mechanism against enzymes like urease. semanticscholar.org This suggests that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, indicating a more complex interaction than simple active site binding. The specific interactions of this compound would be influenced by the electronic properties of the fluorine and methyl groups, which affect the molecule's ability to form hydrogen bonds and other non-covalent interactions within a binding pocket.

Modulation of Signal Transduction Pathways

Signal transduction pathways are the processes by which a cell converts an external signal into a functional response. youtube.com As mentioned, fluorinated benzamide analogues have been identified as potent inhibitors of the Hedgehog (Hh) signaling pathway. nih.gov This pathway is crucial for cell growth and differentiation, and its aberrant activation is linked to several cancers. The inhibitory activity of these compounds is evaluated using methods like luciferase reporter assays, which measure the pathway's activity. nih.gov The fluorine substitution on the benzamide scaffold appears to be a key determinant of this inhibitory potency, suggesting that this compound could potentially modulate similar signaling cascades. nih.gov

Redox Reactions and Electron-Withdrawing/Donating Group Effects

The fluorine atom in this compound acts as a potent electron-withdrawing group due to its high electronegativity. This property can significantly influence the molecule's reactivity and its interactions with biological targets. The electron density of the aromatic rings and the amide bond are altered by this substitution, which can affect binding affinities and reaction kinetics.

In a broader context, chemical synthesis of related compounds, such as 4-amino-2-fluoro-N-methyl-benzamide, involves steps like hydrogenation reduction reactions. researchgate.net These reactions highlight the potential for the benzamide structure to participate in redox processes, although this is more relevant to its synthesis than its biological mechanism of action. The electron-withdrawing nature of fluorine can also impact the metabolic stability of the compound.

Substrate Competitive Inhibition Principles

Substrate competitive inhibition is a common mechanism for enzyme inhibitors. In this model, the inhibitor molecule competes with the natural substrate for binding to the enzyme's active site. For an inhibitor like this compound to act as a competitive inhibitor, its structure must have sufficient similarity to the endogenous substrate to allow it to bind effectively to the active site.

Studies on tosylated acyl hydrazone derivatives, which share structural motifs with benzamides, have identified reversible competitive inhibitors of enzymes like monoamine oxidase-A (MAO-A) and MAO-B. mdpi.com The kinetics of such inhibition are often studied using Lineweaver-Burk plots to determine the inhibition constant (Ki), which quantifies the inhibitor's potency. semanticscholar.orgmdpi.com

Comparative Analysis with Related Benzamide Analogues

The structure of this compound can be better understood by comparing it to related benzamide analogues. The orientation of the aromatic rings and the conformation of the central amide group are key structural parameters.

The presence and position of a halogen atom also play a critical role. In 4-chloro-N-(3-methylphenyl)benzamide, the dihedral angle between the rings is much smaller at 12.4°. nih.gov In 2-fluoro-N-(4-methoxyphenyl)benzamide, the fluorobenzene (B45895) and methoxybenzene rings are inclined at a very small angle of 3.46° to one another. nih.gov These structural variations, driven by different substituents, directly impact how these molecules fit into and interact with the binding sites of proteins. nih.gov

Below is an interactive table summarizing the structural parameters of related benzamide analogues.

| Compound Name | Dihedral Angle Between Rings (°) | Amide Group Tilt vs. Benzoyl Ring (°) | Reference |

| N-(4-methylphenyl)benzamide | 63.41 | 20.7 | nih.govresearchgate.netnih.gov |

| 4-methyl-N-(4-methylphenyl)benzamide | 59.6 | 32.3 | nih.gov |

| 2-methyl-N-(4-methylphenyl)benzamide | 81.4 | 60.0 | nih.gov |

| 4-chloro-N-(3-methylphenyl)benzamide | 12.4 | - | nih.gov |

| 2-fluoro-N-(4-methoxyphenyl)benzamide | 3.46 | 27.06 (fluorobenzene) | nih.gov |

This comparative structural data underscores the subtle yet significant influence of substituent groups on the three-dimensional shape of benzamide molecules, which is a fundamental aspect of their structure-activity relationship.

Advanced Biological and Pharmacological Research Applications

Exploration in Medicinal Chemistry as Pharmaceutical Intermediates

The benzamide (B126) scaffold is a cornerstone in medicinal chemistry, frequently utilized in the synthesis of a wide array of pharmaceutical agents due to its robust chemical properties and ability to form key interactions with biological targets. nih.gov While specific documentation on 4-fluoro-N-(4-methylphenyl)benzamide as an intermediate is not extensively detailed in publicly available literature, the synthesis of its isomers and related benzamides highlights the practical utility of this structural class.

For instance, the synthesis of the related isomer, 3-fluoro-N-(p-tolyl)benzamide, has been described, providing a representative example of the synthetic pathways used for this class of compounds. The process involves the reaction of a fluorobenzoyl chloride with a corresponding aniline (B41778). Specifically, 4-fluorobenzoyl chloride can be treated with 4-methylaniline in a chloroform (B151607) solvent and refluxed to yield the final benzamide product after purification. nih.gov This straightforward and efficient synthesis underscores the accessibility of N-aryl benzamides for further chemical elaboration into more complex, biologically active molecules. The presence of the fluoro and methyl groups on the phenyl rings offers sites for further functionalization, allowing chemists to modulate the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, to optimize it for specific therapeutic applications.

Applications as Biochemical Probes in Enzymology

A comprehensive review of scientific literature did not yield specific studies where this compound has been utilized as a biochemical probe in enzymology. The application of small molecules as probes is essential for studying enzyme kinetics, mapping active sites, and understanding mechanisms of action. While the benzamide moiety is present in many enzyme inhibitors, the specific use of this compound as a tool for enzymatic study is not documented.

Investigation in Target Identification and Validation Studies

There is currently no specific information available in the scientific literature detailing the use of this compound in target identification and validation studies. Such studies are critical in the early stages of drug discovery to confirm that modulating a specific biological target with a small molecule can lead to a therapeutic effect.

Role in Material Science for Property Modification

An extensive search of the available literature did not provide any information on the application of this compound in the field of material science for property modification.

Development of Novel Therapeutic Strategies

Benzamide derivatives are a class of compounds that have been investigated for a range of pharmacological activities, including anti-inflammatory effects. nanobioletters.commdpi.com The anti-inflammatory potential of compounds is often evaluated by their ability to inhibit protein denaturation, a process implicated in inflammatory conditions. While direct studies on this compound are not available, research on structurally similar molecules provides insight into potential mechanisms. For example, certain novel imidazole (B134444) derivatives containing an amide linkage have been synthesized and evaluated for their in vitro anti-inflammatory activity, showing inhibition of albumin denaturation in a dose-dependent manner. nih.gov Some of these related compounds have been investigated as inhibitors of p38 MAP kinase, a key enzyme in the inflammatory signaling cascade. nih.gov

Furthermore, lipoxygenases are a family of enzymes involved in the biosynthesis of leukotrienes, which are potent mediators of inflammation. Inhibition of these enzymes is a recognized strategy for developing anti-inflammatory drugs. nih.gov While various sulfonamide derivatives have shown good lipoxygenase inhibitory activities, specific data on the lipoxygenase inhibition potential of this compound is not present in the current body of scientific literature. nih.gov

The benzamide structure is a prevalent feature in many compounds developed for anti-cancer research. nanobioletters.com These derivatives are explored for their ability to inhibit cancer cell proliferation and induce apoptosis (programmed cell death), a key mechanism for eliminating malignant cells. nih.gov

Research into new 4-methylbenzamide (B193301) derivatives containing 2,6-substituted purines has identified compounds with significant inhibitory activity against various cancer cell lines. nih.gov These compounds were shown to induce apoptosis and cause cell cycle arrest, thereby preventing cancer cell division. nih.gov The anti-proliferative activity of these related compounds against several cancer cell lines is detailed in the table below.

| Compound | K562 (IC50 µM) | HL-60 (IC50 µM) | OKP-GS (IC50 µM) |

|---|---|---|---|

| Compound 7 | 2.27 | 1.42 | 4.56 |

| Compound 10 | 2.53 | 1.52 | 24.77 |

This table presents the half-maximal inhibitory concentration (IC50) values for two 4-methylbenzamide derivatives against different cancer cell lines, demonstrating their anti-proliferative activity. Data sourced from a study on new 4-methylbenzamide derivatives as potential protein kinase inhibitors. nih.gov

Studies on other N-substituted benzamides have also shown that they can induce apoptosis through mechanisms that may be separate from other cellular effects, such as the inhibition of NF-κB activation. nih.gov This suggests that the benzamide scaffold can be a versatile platform for developing anti-cancer agents that act through multiple pathways.

Cereblon (CRBN) is a component of an E3 ubiquitin ligase complex and is the target of immunomodulatory drugs (IMiDs) like thalidomide, which are used in the treatment of certain cancers. nih.govnih.gov These drugs bind to CRBN and alter its substrate specificity, leading to the degradation of specific proteins. However, there is no scientific literature to suggest that this compound functions as a CRBN binder. The structural motifs required for CRBN binding, typically a glutarimide (B196013) or succinimide (B58015) moiety, are absent in this compound. nih.gov

Anti-Microbial and Anti-Bacterial Activity

No specific studies demonstrating or quantifying the anti-microbial or anti-bacterial activity of this compound were identified. Research on other fluorinated benzamide derivatives has shown activity against various bacterial strains, but these findings cannot be directly attributed to this specific chemical entity.

Anti-Viral Agents (e.g., Protease Inhibition, Entry Inhibition)

There is currently no available research data to suggest that this compound functions as an anti-viral agent. Investigations into its potential to act as a protease inhibitor or an entry inhibitor for viruses have not been published.

Modulation of Neurotransmitter Systems (e.g., Serotonin (B10506) Receptor Ligands)

The role of this compound in the modulation of neurotransmitter systems has not been elucidated in scientific literature. While other benzamide structures are known to interact with neurological targets such as serotonin receptors, the specific binding affinity and functional activity of this compound remain uninvestigated.

Anti-Mycobacterial Compound Development

Specific data on the efficacy of this compound against Mycobacterium species is not available. Although related structures like fluorophenylbenzohydrazides have been explored for anti-mycobacterial properties, this specific compound has not been featured in such studies.

Tyrosinase Inhibition for Therapeutic Intervention

The potential for this compound to act as a tyrosinase inhibitor has not been reported. While various benzamide derivatives are being explored for their ability to inhibit this key enzyme in melanin (B1238610) production, the specific contribution or efficacy of this compound is unknown.

Selective Enzyme Inhibitors for Drug Toxicity Modulation

There is no information available regarding the use of this compound as a selective enzyme inhibitor for the purpose of modulating drug toxicity.

Future Perspectives and Emerging Research Directions

Crafting Superior Molecules: The Design of Advanced 4-fluoro-N-(4-methylphenyl)benzamide Derivatives

The core principle of medicinal chemistry lies in the iterative process of modifying a lead compound to enhance its desired biological effects while minimizing off-target interactions. For this compound, the strategic design of advanced derivatives is a key future direction. This involves the synthesis of analogues with targeted modifications to probe structure-activity relationships (SAR). For instance, altering the substitution pattern on both the 4-fluorobenzoyl and the 4-methylphenyl rings could profoundly influence the compound's pharmacokinetic and pharmacodynamic properties.

Future research will likely focus on introducing a variety of functional groups to explore their impact on bioactivity. These modifications could be guided by computational modeling to predict the effect of structural changes on the molecule's ability to interact with biological targets. The overarching goal is to develop derivatives with significantly enhanced potency, selectivity, and an improved metabolic profile.

The Digital Alchemist: Integrating Artificial Intelligence and Machine Learning in Compound Design

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. ijcrt.org These powerful computational tools can analyze vast datasets of chemical structures and their corresponding biological activities to identify subtle patterns that are not readily apparent to human researchers. For this compound, AI and ML can be instrumental in accelerating the design of novel derivatives.

Machine learning models can be trained on existing data from similar benzamide (B126) compounds to predict the bioactivity of virtual analogues of this compound. ijcrt.orggithub.com This in silico screening allows for the rapid evaluation of thousands of potential structures, prioritizing those with the highest predicted efficacy for synthesis and experimental testing. Furthermore, generative AI models can propose entirely new molecular structures based on desired properties, offering innovative starting points for the development of next-generation therapeutics. This data-driven approach has the potential to significantly reduce the time and cost associated with traditional drug discovery pipelines. biorxiv.orgnih.gov

Unveiling New Roles: The Quest for Novel Biological Targets

While the initial biological activities of this compound may have been investigated, a comprehensive understanding of its full therapeutic potential requires the exploration of novel biological targets. The structural motifs present in the molecule, a fluorinated benzamide, suggest potential interactions with a range of enzymes and receptors.

Future research will likely employ a variety of techniques to identify these targets. For example, high-throughput screening against panels of biologically relevant proteins can reveal unexpected interactions. Affinity-based proteomics and chemoproteomics are powerful tools that can be used to "fish out" the cellular binding partners of this compound from complex biological samples. The identification of novel targets could open up entirely new therapeutic applications for this compound and its derivatives, potentially in areas of unmet medical need. For instance, related benzamide structures have been investigated as inhibitors of focal adhesion kinase (FAK) and p38α mitogen-activated protein kinase (MAPK), suggesting that these or related signaling pathways could be relevant targets for derivatives of this compound. mdpi.comnih.gov

A Greener Blueprint: Sustainable and Green Chemistry in Synthesis

The principles of green chemistry are increasingly integral to modern pharmaceutical development, aiming to minimize the environmental impact of chemical processes. Future research on this compound will undoubtedly focus on developing more sustainable and environmentally friendly synthetic routes.

Q & A

Basic Research Question

- FT-IR : Confirms amide C=O stretch (~1650 cm⁻¹), N–H bend (~3300 cm⁻¹), and C–F vibration (~1220 cm⁻¹) .

- NMR :

- Mass spectrometry : Molecular ion peaks (e.g., m/z 243 for [M+H]⁺) validate molecular weight .

What challenges arise in resolving the crystal packing and hydrogen-bonding networks of this compound using single-crystal X-ray diffraction?

Advanced Research Question

- Space group determination : Monoclinic P21/n is common, but twinning or disorder complicates data refinement .

- Hydrogen bonding : Weak interactions (e.g., C–H···F, ~3.0 Å) require high-resolution data (Rint < 0.05) for accurate modeling .

- Thermal motion : High displacement parameters (Ueq > 0.05 Ų) in flexible groups (e.g., methyl) necessitate anisotropic refinement .

- Software tools : SHELXL (for refinement) and OLEX2/PLATON (for validation) mitigate these issues .

How can researchers address discrepancies between experimental NMR data and computational predictions for this compound?

Advanced Research Question

- Solvent effects : Include solvent polarity in DFT calculations (e.g., IEFPCM model for DMSO) to match experimental shifts .

- Dynamic effects : Use molecular dynamics (MD) simulations to account for conformational flexibility in solution.

- Scalar corrections : Apply empirical scaling factors (e.g., for ¹³C NMR) to align DFT-predicted chemical shifts with observed data .

What role does the fluorine substituent play in the electronic properties and intermolecular interactions of this compound?

Basic Research Question

- Electron withdrawal : Fluorine’s electronegativity lowers HOMO-LUMO gaps (e.g., ~4.5 eV via DFT), enhancing charge-transfer properties .

- Intermolecular interactions :

How does the substitution pattern on the benzamide core influence the biological activity of this compound derivatives?

Advanced Research Question

- Structure-activity relationship (SAR) :

- 4-Fluoro substitution : Enhances metabolic stability and bioavailability in anti-inflammatory analogs .

- 4-Methylphenyl group : Increases lipophilicity (logP ~3.5), improving membrane permeability .

- In vitro assays : Test cytotoxicity (e.g., MTT assay) and receptor binding (e.g., COX-2 inhibition) to correlate substituents with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.